molecular formula C13H12F2N4S B1420040 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine CAS No. 1177275-05-6

4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Cat. No. B1420040
CAS RN: 1177275-05-6
M. Wt: 294.33 g/mol
InChI Key: VQFZIGAXXVNPJC-UHFFFAOYSA-N
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Description

“4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C13H12F2N4S . It has a molecular weight of 294.32 .


Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is a key component in the development of new drugs . The synthesis of imidazole-containing compounds has seen significant advances, with a focus on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of “4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine” consists of 13 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, 4 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Biological Activity

4,6-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine and similar compounds have been actively researched for their potential in various scientific applications, particularly in the field of medicinal chemistry. A significant area of study is the synthesis of biologically active benzothiazole derivatives containing benzimidazole and imidazoline moieties. These compounds have shown potential in antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity effects (Chaudhary et al., 2011).

Structural Analysis

The structural characteristics of similar compounds have been explored to understand their potential applications. For instance, the crystal structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was determined, revealing that the benzothiazol and imidazol rings are planar with a small dihedral angle between them (Yıldırım et al., 2006). Such structural insights are crucial for understanding how these compounds interact at the molecular level.

Antimicrobial Activity

A new series of similar compounds, namely 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, were synthesized and evaluated for their antibacterial and antifungal activity. Some of these compounds exhibited antibacterial activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Mechanism of Action

properties

IUPAC Name

4,6-difluoro-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4S/c14-9-6-10(15)12-11(7-9)20-13(18-12)17-2-1-4-19-5-3-16-8-19/h3,5-8H,1-2,4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFZIGAXXVNPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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